L-Monapterin Exhibits Significantly Weaker CYP450 Inhibition than Neopterin or Biopterin
In a head-to-head study on rat liver microsomal cytochrome P-450 (CYP450) activity, L-Monapterin demonstrated markedly different inhibitory potency compared to its close analogs, neopterin and biopterin. L-Monapterin reduced aminoantipyrin degradation to 73% of the control value, whereas neopterin and biopterin were much stronger inhibitors, reducing activity to 41% and 42% of control, respectively [1].
| Evidence Dimension | Inhibition of CYP450-catalyzed aminoantipyrin degradation |
|---|---|
| Target Compound Data | 73% of control activity |
| Comparator Or Baseline | Neopterin: 41% of control; Biopterin: 42% of control |
| Quantified Difference | Monapterin inhibits ~1.8x less potently than neopterin/biopterin |
| Conditions | Rat liver microsomes, *in vitro* assay |
Why This Matters
For studies investigating CYP450 interactions or drug metabolism, L-Monapterin offers a less potent inhibitory alternative, reducing potential confounding effects compared to neopterin or biopterin.
- [1] Horejsi, R., et al. (1997). Inhibitory Effects of Pteridines on the Cytochrome P-450 Enzyme System. *Pteridines*, 8(1), 21-26. View Source
